(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate
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Description
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, also known as this compound, is a useful research compound. Its molecular formula is C28H45NO4S and its molecular weight is 491.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
TiaMulin Impurity E, also known as TiaMulone or 11-Oxo TiaMulin, is an impurity of TiaMulin . TiaMulin is an anti-convulsive medication , suggesting that the primary targets of TiaMulin and its impurities are likely to be in the nervous system.
Mode of Action
The mode of action of TiaMulin involves the inhibition of protein synthesis . It binds to the 50s subunit of bacterial ribosomes, thereby inhibiting bacterial protein synthesis
Biochemical Pathways
The biochemical pathways affected by TiaMulin and its impurities are likely related to protein synthesis, given TiaMulin’s mode of action . By inhibiting protein synthesis, these compounds can disrupt the growth and proliferation of bacteria.
Result of Action
The result of TiaMulin’s action is the inhibition of bacterial growth through the disruption of protein synthesis . As an impurity of TiaMulin, TiaMulin Impurity E may have similar effects.
Properties
IUPAC Name |
(4-ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24H,1,9-18H2,2-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCTAXLDKLYGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(=O)C(C23CCC(C1(C2C(=O)CC3)C)C)C)(C)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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